6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-3-1-2-4-8-9-5(7)11(4)10-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXFRSSCBPJMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823892-24-5 | |
| Record name | 6-chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.45 g/mol. The compound features a triazole ring fused to a pyridazine moiety, which contributes to its unique pharmacological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂ClIN₄ |
| Molecular Weight | 220.45 g/mol |
| InChI Key | XNSXFRSSCBPJMY-UHFFFAOYSA-N |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of compounds related to the triazolo[4,3-b]pyridazine scaffold. For instance, a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound designated as 4q , which bears structural similarities to this compound, exhibited significant antiproliferative effects against various cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.008 to 0.014 μM .
The mechanism by which these compounds exert their antiproliferative effects appears to involve the inhibition of tubulin polymerization. Tubulin is a critical protein for cell division; thus, disrupting its polymerization can lead to cell cycle arrest and apoptosis in cancer cells. Immunofluorescence assays indicated that 4q significantly disrupted microtubule dynamics .
Case Studies
In a comparative study involving various derivatives of the triazolo[4,3-b]pyridazine scaffold:
- Compound Variants : Different substitutions on the A-ring and B-ring were tested to assess their impact on biological activity.
- Results Summary :
- Compounds with electron-donating groups showed enhanced activity.
- The most potent compound identified was 4q , which contained a 3-amino-4-methoxyphenyl moiety.
Table: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of [1,2,4]triazolo[4,3-b]pyridazine derivatives are highly dependent on substituents at positions 3 and 4. Below is a detailed comparison:
Structural and Functional Variations
Key Research Findings
- Lipophilicity and Substitution : Chlorine at position 6 increases lipophilicity, as seen in 6-chloro-3-chloromethyl (logP = 2.1) vs. 6-chloro-3-methyl (logP = 1.5). Iodo substitution further enhances electrophilicity, enabling cross-coupling reactions .
- Biological Activity :
- Antimicrobial Activity : 6-Chloro-3-methyl derivatives exhibit mild-to-moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) .
- Bromodomain Inhibition : 6-Fluoro-3-(trifluoromethyl) analogs show micromolar IC₅₀ values against BRD4, with crystal structures confirming binding to acetyl-lysine recognition sites .
- Kinase Inhibition : 6-Chloro-3-iodo derivatives are precursors for LRRK2 inhibitors, where the 6-thioether side chain and 3-aryl groups are critical for potency .
Contradictions and Limitations
- Antihypertensive Activity: Despite structural similarity, 6-substituted triazolo[4,3-b]pyridazine-3-methanol derivatives failed to show hypotensive effects in vivo .
- Potency vs. Selectivity : While 6-fluoro-3-(trifluoromethyl) derivatives inhibit BRD4, their moderate IC₅₀ values (10–50 µM) suggest room for optimization .
Preparation Methods
Synthesis of the Triazolo[4,3-b]pyridazine Core
The foundational step in preparing 6-chloro-3-iodo-triazolo[4,3-b]pyridazine involves the construction of the triazolo[4,3-b]pyridazine nucleus. This heterocyclic scaffold was first synthesized by Steck et al. in 1959 and typically involves cyclization reactions starting from substituted pyridazine derivatives.
- A common approach starts with 3,6-dichloro-4-pyridazine carboxylic acid, which is synthesized in three steps involving hydrazine hydrate treatment and oxidation steps to introduce the necessary functional groups.
- The key intermediate, 6-chloro-triazolo[4,3-b]pyridazin-8-ylamine, is obtained by refluxing 6-chloro-3-hydrazino-pyridazin-4-ylamine in formic acid, facilitating ring closure to form the triazole ring fused to the pyridazine core.
Chlorination at Position 6
Chlorination at the 6-position is generally introduced early in the synthetic sequence and maintained throughout the subsequent transformations.
- Phosphorus oxychloride (POCl3) is commonly used as a chlorinating agent, often in the presence of a phase-transfer catalyst such as benzyl triethyl ammonium chloride.
- The chlorination is performed under reflux conditions in solvents like acetonitrile, converting hydroxyl or amino precursors at the 6-position into the corresponding 6-chloro derivatives.
- For example, 6-substituted-triazolo[4,3-b]pyridazin-8-ols are chlorinated using POCl3 in dry acetonitrile with benzyl triethyl ammonium chloride at reflux for 16 hours to afford 8-chloro-6-substituted derivatives.
Detailed Stepwise Procedure
Representative Experimental Data
- The chlorination step typically yields orange solids with melting points around 188–190 °C for 8-chloro-6-methyl-triazolo[4,3-b]pyridazine derivatives.
- The iodinated derivatives are obtained in good yields following the Sandmeyer protocol, with purification achieved via standard extraction and chromatographic techniques.
Analytical and Characterization Techniques
- Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) are employed to confirm the structure and purity of intermediates and final products.
- For example, ^1H NMR spectra show characteristic singlets corresponding to methyl groups and aromatic protons, while MS confirms molecular ion peaks consistent with the expected halogenated compounds.
- Chromatographic methods such as flash chromatography are used for purification after key steps.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Pyridazine carboxylic acid prep | Hydrazine hydrate, POCl3, KMnO4/KOH oxidation | Multi-step synthesis of chlorinated pyridazine | High purity intermediate |
| Triazolo ring formation | Reflux in formic acid | Cyclization to form triazolo[4,3-b]pyridazine | Acceptable yields |
| Iodination (Sandmeyer reaction) | Diazotization, KI | Selective introduction of iodine at C-3 | High regioselectivity and yield |
| Chlorination | POCl3, benzyl triethyl ammonium chloride, reflux | Conversion of hydroxyl/amino to chloro at C-6 | High yield, stable intermediates |
Q & A
Q. What are the standard synthetic routes for 6-Chloro-3-iodo-[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves cyclization of hydrazine derivatives with halogenated precursors. A common approach includes:
- Step 1: Condensation of 3,6-dichloropyridazine with hydrazine to form 6-chloro-3-hydrazinopyridazine .
- Step 2: Oxidative cyclization using reagents like iodobenzene diacetate (IBD) in dichloromethane to form the triazole ring .
- Step 3: Iodination at the 3-position via halogen exchange or electrophilic substitution.
Key challenges include avoiding toxic reagents (e.g., Br₂/AcOH) and optimizing reaction time/temperature for higher yields (60–80%) .
Q. How is the crystal structure of this compound characterized?
X-ray diffraction (XRD) reveals a planar bicyclic core with intramolecular C–H⋯N hydrogen bonding and π–π stacking between dimers. The 6-chloro substituent weakens the adjacent C–Cl bond (bond length ~1.72 Å), while the iodo group at position 3 contributes to steric hindrance . Key metrics:
| Parameter | Value (Å/°) | Significance |
|---|---|---|
| C–Cl bond length | 1.72 | Weak polarization for reactivity |
| Dihedral angle | <5° | Planarity enhances π–π interactions |
| Inter-dimer distance | 3.45 | Stabilizes crystalline packing |
Q. What spectroscopic techniques confirm its structure?
- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., chloro at C6, iodo at C3). For example, the iodo group causes deshielding (~160 ppm in ¹³C NMR) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 320 for C₅H₃ClIN₄) confirm molecular weight .
- XRD: Resolves bond lengths/angles and validates planar geometry .
Advanced Research Questions
Q. How does substitution at positions 3 and 6 influence biological activity?
Structure-activity relationship (SAR) studies show:
- Position 3 (iodo): Enhances lipophilicity and target binding via halogen bonding (e.g., enzyme inhibition ).
- Position 6 (chloro): Modulates electronic properties, increasing electrophilicity for nucleophilic attacks in cytotoxic pathways .
Example SAR Table:
Q. How can contradictions in reported biological data be resolved?
Discrepancies often arise from:
- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Substituent effects: Minor structural changes (e.g., 3-iodo vs. 3-bromo) alter binding kinetics. Validate using orthogonal assays (e.g., SPR for binding affinity, in vivo models for efficacy) .
- Solubility factors: Lipophilicity (logP) from iodine may reduce aqueous solubility, skewing in vitro results. Use DMSO/cremophor-based vehicles for consistency .
Q. What strategies improve synthetic yield and purity?
- Optimized cyclization: Replace Br₂/AcOH with IBD in dichloromethane to reduce side reactions (yield increases from 45% to 72%) .
- Purification: Use preparative HPLC with C18 columns (ACN/water gradient) to isolate >95% pure product .
- Quality control: Monitor intermediates via TLC (Rf = 0.3 in ethyl acetate/hexane) and characterize final products with HRMS .
Q. How are computational methods used to predict target interactions?
- Docking studies (AutoDock Vina): Simulate binding to kinases (e.g., c-Met) using the iodo group as a halogen bond donor. Scores < -9.0 kcal/mol indicate high affinity .
- MD simulations (GROMACS): Assess stability of π–π interactions between the triazole ring and aromatic residues (e.g., Phe-1200 in c-Met) over 100 ns trajectories .
Methodological Notes
- Data contradiction analysis: Cross-validate biological results using CRISPR-edited cell lines to isolate target-specific effects .
- Synthetic troubleshooting: If cyclization fails, check for moisture-sensitive intermediates and use anhydrous solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
